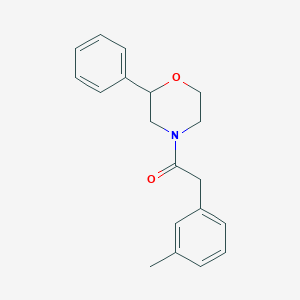

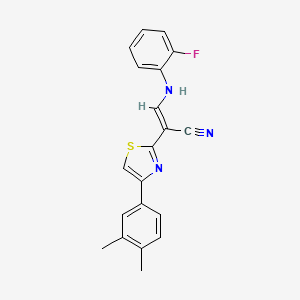

1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

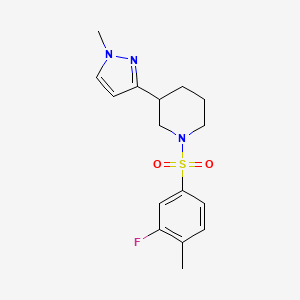

1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone, also known as PMT, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties.

Aplicaciones Científicas De Investigación

Photoprotection of Carboxylic Acids

1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone has been explored in the context of protecting groups for carboxylic acids. The derivative, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, was utilized as a photoremovable protecting group for various carboxylic acids. This approach facilitates the release of the acid upon photolysis, yielding isolated acids in significant yields. This strategy is indicative of the compound's utility in synthetic chemistry, particularly in the selective protection and deprotection of carboxylic acids in a controlled manner (Walters N. Atemnkeng et al., 2003).

Asymmetric Conversion in Organic Synthesis

Optically active 1-phenyl-1,2-ethanediol, a valuable chiral building block, can be produced from racemates through asymmetric conversion using specific biocatalysts. Candida parapsilosis SYB-1 has been identified as an effective biocatalyst for the preparation of S-1-phenyl-1,2-ethanediol with high optical purity and yield. This process underscores the significance of 1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone and its derivatives in the synthesis of important chiral intermediates for organic synthesis (Nie Yao, 2003).

Synthesis of Antimicrobial Compounds

The synthesis of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one from 1-(4-hydroxy phenyl)-ethanone demonstrates the compound's role in developing antimicrobial agents. This synthesis pathway involves the reaction with various substituted aldehydes, leading to potential antimicrobial applications. Such research highlights the compound's versatility in contributing to the development of new drugs and chemicals with antimicrobial properties (Hitesh Dave et al., 2013).

Molecular Interactions and Properties

Studies on binary mixtures of some aromatic ketones with N-Methyl-acetamide have provided insights into the molecular interactions and properties of compounds like 1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone. Such research helps in understanding the solubility, miscibility, and interaction patterns of these compounds with other chemicals, which is crucial for their application in various scientific and industrial processes (Savitha J. Tangeda and Satyanarayana Nallani, 2005).

Propiedades

IUPAC Name |

2-(3-methylphenyl)-1-(2-phenylmorpholin-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-6-5-7-16(12-15)13-19(21)20-10-11-22-18(14-20)17-8-3-2-4-9-17/h2-9,12,18H,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBBSXCMVHWCJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2727745.png)

![N-mesityl-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2727746.png)

![(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B2727748.png)

![N-(1-cyanocyclohexyl)-2-[3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2727749.png)

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide](/img/structure/B2727754.png)

![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2727767.png)